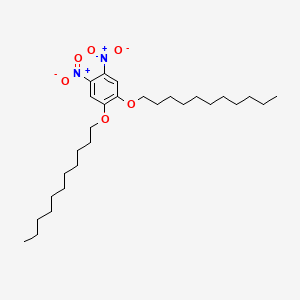
1,2-Dinitro-4,5-bis(undecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitro-4,5-bis(undecyloxy)benzene: is a chemical compound characterized by a benzene ring substituted with two nitro groups and two undecyloxy groups. This compound is part of the dinitrobenzene family, which includes various isomers with different arrangements of nitro groups on the benzene ring. The presence of long alkoxy chains (undecyloxy groups) makes this compound unique compared to other dinitrobenzenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(undecyloxy)benzene typically involves the nitration of a precursor compound, such as 4,5-bis(undecyloxy)benzene. The nitration process introduces nitro groups (-NO2) into the benzene ring. Common nitrating agents include a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dinitro-4,5-bis(undecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Reduction: Formation of 1,2-diamino-4,5-bis(undecyloxy)benzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dinitro-4,5-bis(undecyloxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its ability to undergo specific chemical reactions makes it a valuable compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dinitro-4,5-bis(undecyloxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and DNA. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cellular processes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
1,2-Dinitrobenzene: A simpler analog with only two nitro groups on the benzene ring.
1,3-Dinitrobenzene: Another isomer with nitro groups in the 1 and 3 positions.
1,4-Dinitrobenzene: An isomer with nitro groups in the 1 and 4 positions.
Comparison: 1,2-Dinitro-4,5-bis(undecyloxy)benzene is unique due to the presence of long alkoxy chains (undecyloxy groups) in addition to the nitro groups. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity. Compared to simpler dinitrobenzenes, this compound offers more versatility in synthetic applications and potential biological activities.
Propiedades
Número CAS |
816463-60-2 |
|---|---|
Fórmula molecular |
C28H48N2O6 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
1,2-dinitro-4,5-di(undecoxy)benzene |
InChI |
InChI=1S/C28H48N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-27-23-25(29(31)32)26(30(33)34)24-28(27)36-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
Clave InChI |
ILKQUTYTLHUGRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


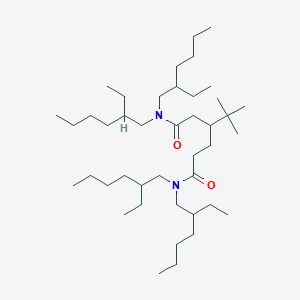
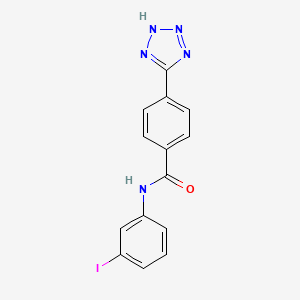
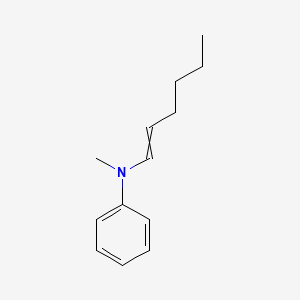

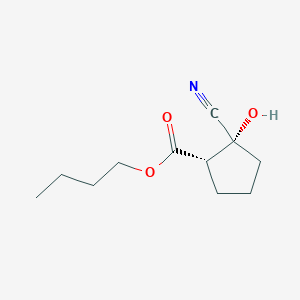
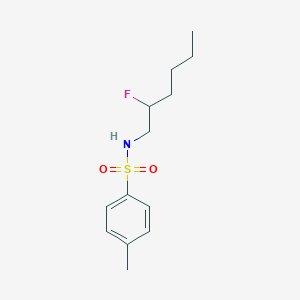
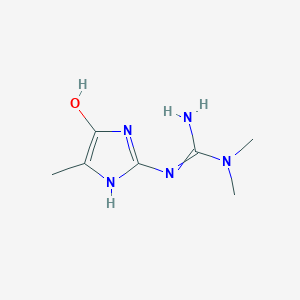
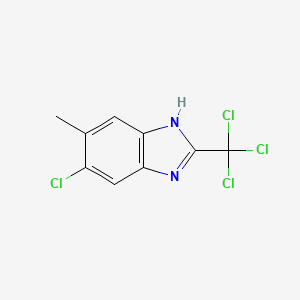
![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)
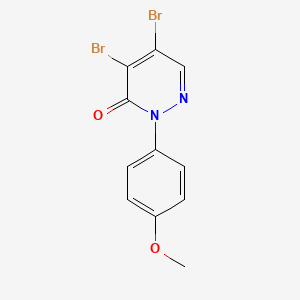
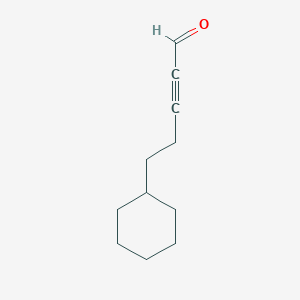
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)
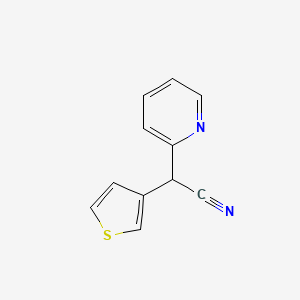
![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)
